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Compound of Interest
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Cat. No.: B119039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of

carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized

carbons of terminal alkynes.[1][2] This methodology is of particular importance in medicinal

chemistry for the synthesis of 5-alkynylindoles, which are key intermediates in the development

of various therapeutic agents. The indole scaffold is a privileged structure in numerous

biologically active compounds, and functionalization at the C5 position with an alkyne moiety

opens up avenues for further molecular elaboration and the synthesis of novel drug candidates.

[1]

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-

catalyst and an amine base.[3] The mild reaction conditions and tolerance for a wide range of

functional groups make the Sonogashira coupling an indispensable method in modern drug

discovery.[4] 5-Alkynylindoles serve as versatile building blocks for the synthesis of compounds

targeting a range of diseases, including cancer and gout, by acting as inhibitors of enzymes

like tubulin and xanthine oxidase.[5][6]

Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira

coupling of 5-bromoindole with various terminal alkynes.
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Entry
Termina
l Alkyne

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ / CuI
Et₃N DMF 80 4-6 93[1]

2
Propargyl

alcohol

PdCl₂(PP

h₃)₂ / CuI
Et₃N THF RT 12-24 ~85[7]

3

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₂Cl₂ / CuI
Et₃N THF Reflux N/A High[8]

4 1-Hexyne
PdCl₂(PP

h₃)₂ / CuI
Et₃N THF 60-70 4-12 Good[4]

5

2-Methyl-

3-butyn-

2-ol

Nanosize

d MCM-

41-Pd /

CuI /

PPh₃

Et₃N Toluene 90 N/A >95[9]

6

4-

Ethynylto

luene

Pd(CF₃C

OO)₂ /

PPh₃ /

CuI

Et₃N DMF 100 3 ~90[10]

Experimental Protocols
General Protocol for Sonogashira Coupling of 5-
Bromoindole
This protocol provides a general procedure that can be adapted for various terminal alkynes.

Materials:

5-Bromoindole

Terminal alkyne (1.2 equivalents)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

Copper(I) iodide (CuI) (5 mol%)

Triethylamine (Et₃N) (2.0 equivalents)

Anhydrous and degassed solvent (e.g., DMF or THF)

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-
bromoindole (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.

Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.

Heat the reaction mixture to the desired temperature (refer to the table above) and stir until

the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with

an organic solvent (e.g., ethyl acetate or diethyl ether).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-

alkynylindole.
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Specific Protocol 1: Synthesis of 5-(Phenylethynyl)-1H-
indole
Procedure:

In a flask, combine 5-bromoindole (196 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol),

and CuI (10 mg, 0.05 mmol).

Evacuate and backfill the flask with argon three times.

Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.

Heat the reaction mixture to 80 °C and stir for 4-6 hours.[1]

Follow the general work-up and purification procedure to yield 5-(phenylethynyl)-1H-indole.

Specific Protocol 2: Synthesis of 5-(3-Hydroxyprop-1-yn-
1-yl)-1H-indole
Procedure:

To a dry flask under an inert atmosphere, add 5-bromoindole (196 mg, 1.0 mmol),

PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).

Add propargyl alcohol (0.07 mL, 1.2 mmol) dropwise.

Stir the reaction mixture at room temperature for 12-24 hours.[7]

Follow the general work-up and purification procedure to yield the desired product.

Specific Protocol 3: Synthesis of 5-
((Trimethylsilyl)ethynyl)-1H-indole
Procedure:
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Combine 5-bromoindole (196 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI

(10 mg, 0.05 mmol) in a flask under an inert atmosphere.

Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).

Add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise.

Heat the reaction mixture to reflux and monitor by TLC.[8]

Follow the general work-up and purification procedure. The trimethylsilyl group can be

subsequently removed using standard conditions (e.g., K₂CO₃ in methanol) to yield 5-

ethynylindole.

Visualizations
General Scheme for Sonogashira Coupling of 5-Bromoindole
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Caption: General reaction scheme for the Sonogashira coupling.
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Experimental Workflow for Sonogashira Coupling

1. Reaction Setup
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3. Alkyne Addition
(Dropwise addition of terminal alkyne)

4. Reaction
(Heating and stirring)

5. Work-up
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6. Purification
(Column Chromatography)

7. Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: Step-by-step experimental workflow diagram.
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Simplified Sonogashira Catalytic Cycle
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Caption: Simplified catalytic cycle of the Sonogashira reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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